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Compound of Interest

Compound Name: 4-Chlorobenzofuran

CAS No.: 257864-14-5

Cat. No.: B1589045

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the physicochemical properties of 4-
Chlorobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and

organic synthesis. As a Senior Application Scientist, this document is structured to provide not

only precise data but also the underlying scientific principles and practical experimental

methodologies.

Introduction: The Significance of 4-
Chlorobenzofuran
Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and

pharmacologically active compounds, exhibiting a wide range of biological activities including

anti-tumor, antibacterial, and anti-inflammatory properties. The introduction of a chlorine atom

at the 4-position of the benzofuran ring system modulates its electronic and steric properties,

influencing its reactivity, metabolic stability, and biological target interactions. A thorough
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understanding of the physicochemical characteristics of 4-Chlorobenzofuran is therefore

paramount for its effective utilization in drug design, process development, and synthetic

chemistry.

Molecular and Physicochemical Profile
A foundational understanding of a molecule begins with its fundamental properties. These

parameters are critical for predicting its behavior in various chemical and biological systems.

Molecular Structure and Identification
The molecular structure of 4-Chlorobenzofuran consists of a benzene ring fused to a furan

ring, with a chlorine atom substituted at the C4 position.

Caption: Molecular Structure of 4-Chlorobenzofuran.

Table 1: Core Physicochemical Properties of 4-Chlorobenzofuran

Property Value Source

Molecular Formula C₈H₅ClO [1]

Molecular Weight 152.58 g/mol [1]

Boiling Point 209.537 °C at 760 mmHg [1]

Melting Point

Data not readily available.

Estimated to be a low-melting

solid or liquid at room

temperature.

Density 1.29 g/cm³ [1]

Flash Point 80.525 °C [1]

pKa

Data not readily available.

Expected to be weakly basic

due to the oxygen lone pair,

but this is significantly

diminished by aromaticity.
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Solubility Profile
The principle of "like dissolves like" governs solubility. 4-Chlorobenzofuran, with its

chlorinated aromatic structure, is expected to be sparingly soluble in water but readily soluble

in a range of organic solvents.

Table 2: Predicted Solubility of 4-Chlorobenzofuran

Solvent Predicted Solubility Rationale

Water Low
The molecule is predominantly

nonpolar.

Methanol, Ethanol Soluble

Capable of dipole-dipole

interactions and weak

hydrogen bonding.

Acetone, Ethyl Acetate Soluble
Good polarity match for dipole-

dipole interactions.

Dichloromethane, Chloroform Very Soluble
Similar polarity and potential

for halogen bonding.

Toluene, Hexanes Soluble
Van der Waals forces with

nonpolar solvents.

Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

organic compounds. While experimental spectra for 4-Chlorobenzofuran are not widely

published, we can predict the key features based on the known spectra of benzofuran and the

substituent effects of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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¹H NMR: The proton NMR spectrum of 4-Chlorobenzofuran is expected to show signals in

the aromatic region (typically δ 7.0-8.0 ppm). The protons on the furan ring (H2 and H3) will

appear as distinct signals, likely doublets, coupled to each other. The protons on the

benzene ring (H5, H6, and H7) will exhibit a more complex splitting pattern due to their

coupling relationships. The electron-withdrawing nature of the chlorine atom at C4 will

deshield the adjacent protons, causing them to resonate at a lower field (higher ppm)

compared to unsubstituted benzofuran.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the

eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) will be

significantly influenced, and its chemical shift can be predicted using empirical substituent

effect calculations. The other aromatic and furanic carbons will also show shifts relative to

benzofuran due to the electronic influence of the chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Chlorobenzofuran is expected to exhibit characteristic absorption bands:

C-H stretching (aromatic and furanic): ~3100-3000 cm⁻¹

C=C stretching (aromatic and furanic): ~1600-1450 cm⁻¹

C-O-C stretching (ether linkage): ~1250-1050 cm⁻¹

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Chlorobenzofuran, the mass spectrum obtained by electron ionization

(EI) would be expected to show:

Molecular Ion (M⁺): A prominent peak at m/z 152, corresponding to the molecular weight of

the compound.

Isotope Peak (M+2)⁺: A significant peak at m/z 154, with an intensity of approximately one-

third of the molecular ion peak, which is characteristic of the presence of a single chlorine
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atom (due to the natural abundance of the ³⁷Cl isotope).

Fragmentation Peaks: Common fragmentation pathways for benzofurans involve the loss of

CO, CHO, and cleavage of the furan ring, which would lead to fragment ions at lower m/z

values.

Experimental Methodologies: A Practical Guide
The following section details the standard operating procedures for determining the key

physicochemical properties of 4-Chlorobenzofuran. These protocols are designed to be self-

validating and ensure data integrity.

Determination of Melting Point
The melting point is a critical indicator of purity.

Sample Preparation Analysis Result

Dry the sample Load into capillary tube Place in melting point apparatus Heat rapidly to ~15°C below expected MP Heat slowly (1-2°C/min) Record temperature range of melting Report melting point range Assess purity

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

Sample Preparation: Ensure the 4-Chlorobenzofuran sample is thoroughly dried to remove

any residual solvent. Finely powder a small amount of the crystalline solid.

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to

pack a small amount (2-3 mm in height) of the material into the sealed end.

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point

apparatus.

Heating Profile:
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If the approximate melting point is unknown, perform a rapid heating to get a rough

estimate.

For an accurate measurement, heat rapidly to about 15-20°C below the expected melting

point.

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

Data Recording: Record the temperature at which the first drop of liquid appears (onset of

melting) and the temperature at which the entire sample becomes a clear liquid (completion

of melting). A pure compound will have a sharp melting range of 1-2°C.

Quantitative Solubility Determination
This protocol outlines a standard method for determining the solubility of a compound in

various solvents.

Step-by-Step Protocol:

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol,

acetone, dichloromethane, toluene).

Equilibrium Saturation: In a series of vials, add a known volume of each solvent. To each

vial, add an excess amount of 4-Chlorobenzofuran.

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant

temperature water bath with shaking is ideal.

Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for

any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no

solid particles are transferred. A syringe filter can be used for this purpose.

Quantitative Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the

concentration of 4-Chlorobenzofuran using a calibrated analytical technique such as High-

Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography

(GC) with a Flame Ionization Detector (FID).
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Calculation: From the measured concentration and the dilution factor, calculate the solubility

of 4-Chlorobenzofuran in each solvent, typically expressed in mg/mL or mol/L.

Spectroscopic Analysis Protocols

Sample Preparation

Data Acquisition

Data Processing

Structural Elucidation

Dissolve sample in appropriate deuterated solvent (NMR) or prepare as thin film/pellet (IR) or dilute in volatile solvent (MS)

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

Fourier Transform, Phasing, Baseline Correction Background Subtraction, Peak Picking Peak Integration, Library Search

Correlate spectral data to molecular structure

Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.

4.3.1. NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 4-Chlorobenzofuran in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument

to optimize the magnetic field homogeneity.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a

larger number of scans due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This involves Fourier

transformation, phase correction, baseline correction, and integration of the signals.

4.3.2. FTIR Spectroscopy

Sample Preparation:

Neat Liquid/Solid: Place a small drop of the liquid or a few crystals of the solid on the

diamond window of an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr)

and press it into a transparent pellet.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background.

Data Analysis: Identify the characteristic absorption frequencies and correlate them to the

functional groups in 4-Chlorobenzofuran.

4.3.3. Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 4-Chlorobenzofuran in a volatile organic

solvent (e.g., dichloromethane, ethyl acetate).

GC Separation: Inject a small volume of the solution into the gas chromatograph. The

compound will be vaporized and separated from any impurities on the GC column.
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MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,

where it is ionized (typically by electron impact). The resulting ions are separated by their

mass-to-charge ratio.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the

characteristic chlorine isotope pattern, and the major fragment ions.

Reactivity and Stability
4-Chlorobenzofuran is expected to be a relatively stable compound under standard laboratory

conditions. The aromatic system provides a degree of stability. However, the furan ring is more

susceptible to certain reactions than the benzene ring. Potential areas of reactivity include:

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution

reactions, with the position of substitution directed by the existing chloro and furan ring

substituents.

Reactions of the Furan Ring: The furan moiety can undergo reactions such as Diels-Alder

cycloadditions under certain conditions.

Nucleophilic Aromatic Substitution: The chlorine atom may be displaced by strong

nucleophiles under forcing conditions.

It is advisable to store 4-Chlorobenzofuran in a cool, dry, and well-ventilated area, away from

strong oxidizing agents.

Conclusion
This technical guide provides a detailed overview of the key physicochemical properties of 4-
Chlorobenzofuran, grounded in established scientific principles. While some experimental

data for this specific molecule is not widely available, this document offers a robust framework

for its characterization through predictive analysis and detailed experimental protocols. The

information presented herein is intended to empower researchers in the fields of drug discovery

and organic synthesis to confidently handle, analyze, and utilize 4-Chlorobenzofuran in their

scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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